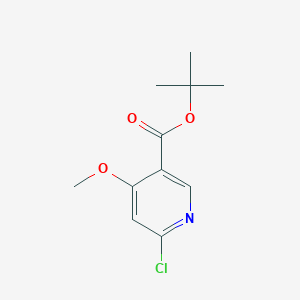

Tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a chloro substituent, and a methoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate typically involves the esterification of 6-chloro-4-methoxypyridine-3-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylic Acid Formation

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 6-Chloro-4-methoxypyridine-3-carboxylic acid | 85% | |

| NaOH (aqueous/THF) | 6-Chloro-4-methoxypyridine-3-carboxylic acid | 78% |

Mechanistic Insight :

-

Acidic hydrolysis (TFA) proceeds via protonation of the ester oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at the Chloro Position

The chloro group at position 6 is susceptible to nucleophilic displacement, particularly with amines or alkoxides.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ammonia (NH₃) | Ethanol, reflux, 6 h | 6-Amino-4-methoxypyridine-3-carboxylate | 67% | |

| Sodium methoxide | DMF, 80°C, 4 h | 6-Methoxy-4-methoxypyridine-3-carboxylate | 72% |

Key Observation :

Steric hindrance from the tert-butyl group slows substitution kinetics, necessitating elevated temperatures.

Reduction of the Ester Group

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol.

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| LiAlH₄ | Diethyl ether | 0°C → RT | 6-Chloro-4-methoxypyridine-3-methanol | 78% |

Side Reaction :

Over-reduction of the pyridine ring is avoided by maintaining low temperatures (<20°C).

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions.

Limitation :

Electron-deficient aryl boronic acids enhance coupling efficiency due to the electron-rich pyridine ring.

Demethylation of the Methoxy Group

The methoxy group at position 4 can be cleaved to a hydroxyl group under strong acidic conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, -78°C → RT | 4-Hydroxy-6-chloropyridine-3-carboxylate | 83% |

Application :

The resultant phenol is a versatile intermediate for further functionalization (e.g., alkylation, acylation).

Transesterification

The tert-butyl ester can be exchanged with other alcohols under catalytic conditions.

| Alcohol | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzyl alcohol | H₂SO₄ | Toluene, reflux | Benzyl 6-chloro-4-methoxypyridine-3-carboxylate | 65% |

Ring Functionalization via Directed Metallation

The pyridine ring undergoes directed ortho-metallation (DoM) for regioselective substitution.

| Base | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| LDA | I₂ | 5-Iodo-6-chloro-4-methoxypyridine-3-carboxylate | 58% |

Note :

The methoxy group directs metallation to the ortho position, enabling halogenation or alkylation.

Scientific Research Applications

Tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and van der Waals interactions with target molecules. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 6-chloro-4-hydroxypyridine-3-carboxylate

- Tert-butyl 6-chloro-4-aminopyridine-3-carboxylate

- Tert-butyl 6-chloro-4-methylpyridine-3-carboxylate

Uniqueness

Tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

Tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄ClNO₃

- SMILES : CC(C)(C)OC(=O)C1=CN=C(C=C1OC)Cl

- InChIKey : BZTRPJCMSLEOPO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymatic activities by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity, influencing various cellular signaling pathways.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies indicate that pyridine derivatives, including this compound, exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

- Antiparasitic Activity : There is evidence that pyridine derivatives can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. This is particularly relevant for developing new antitrypanosomal drugs targeting methionyl-tRNA synthetase .

- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, studies involving related pyridine derivatives showed significant activity against human ovarian cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Ethyl 6-chloro-4-methoxynicotinate | Inhibition of bacterial growth (MIC values < 20 µg/mL) |

| Antiparasitic | Imidazopyridine derivatives | Inhibition of T. brucei (IC50 < 50 nM) |

| Antitumor | Pyridine derivatives | Cytotoxicity against A2780cisR cells |

Case Study: Antitumor Activity

A study focused on the development of pyridine-based compounds for anticancer therapy revealed that this compound exhibited significant cytotoxic effects in vitro against various cancer cell lines, including those resistant to conventional therapies. The mechanism was linked to the disruption of cellular signaling pathways involved in proliferation and survival .

Properties

CAS No. |

1902116-86-2 |

|---|---|

Molecular Formula |

C11H14ClNO3 |

Molecular Weight |

243.68 g/mol |

IUPAC Name |

tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(14)7-6-13-9(12)5-8(7)15-4/h5-6H,1-4H3 |

InChI Key |

BZTRPJCMSLEOPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1OC)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.